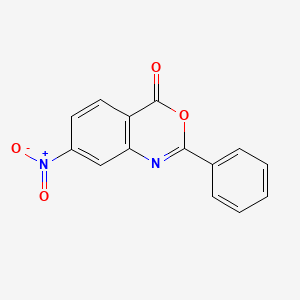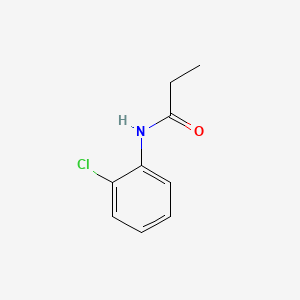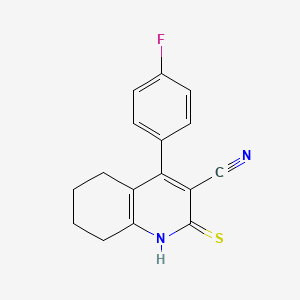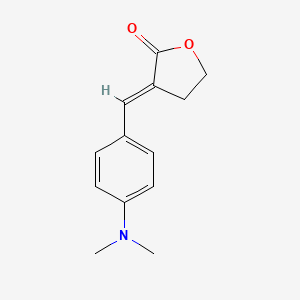![molecular formula C22H25BrN4S B11999129 4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Chemical Formula : C22H25BrN4S
- CAS Number : 314769-82-9
- Molecular Weight : 457.439 g/mol
- Description : This compound is a hydrazone derivative containing a benzaldehyde moiety, a tetrahydrobenzothienopyrimidine core, and a tert-pentyl substituent. The presence of the bromine atom at the 4-position of the benzaldehyde ring adds reactivity and specificity to this compound.
Preparation Methods
- Synthetic Routes : The synthesis of 4-bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves several steps. One common approach is the condensation reaction between 4-bromobenzaldehyde and the corresponding hydrazine derivative.
- Reaction Conditions : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol) with the addition of a mild acid catalyst.
- Industrial Production : While industrial-scale production methods are not widely documented, researchers often synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like N-bromosuccinimide (NBS) can convert the benzylic hydrogen to a bromine atom.
- Reduction : Reduction with suitable reagents (e.g., sodium borohydride) can yield the corresponding alcohol.
- Substitution : The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols).
- Major Products : The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
- Chemistry : Researchers use this compound as a building block for the synthesis of more complex molecules due to its versatile reactivity.
- Biology : It may serve as a probe in biological studies, especially related to enzyme inhibition or receptor binding.
- Medicine : Investigations into its potential as a drug candidate or pharmacophore are ongoing.
- Industry : Limited industrial applications exist, but its unique structure may inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- As an enzyme inhibitor, it may bind to the active site and disrupt enzymatic function.
- As a receptor ligand, it could modulate cellular signaling pathways.
Comparison with Similar Compounds
- Similar Compounds : Other benzaldehyde hydrazones or tetrahydrobenzothienopyrimidines.
- Uniqueness : The tert-pentyl substituent and the bromine atom confer distinct properties to this compound.
Remember that while Sigma-Aldrich provides this product, analytical data is not available. Researchers should verify product identity and purity independently.
Properties
Molecular Formula |
C22H25BrN4S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H25BrN4S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-5-8-16(23)9-6-14/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,24,25,27)/b26-12+ |
InChI Key |
UABRSSBCIFQUEZ-RPPGKUMJSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)





![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)




![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

